3-[(2-Methoxyphenyl)sulfanyl]azetidine hydrochloride

Medicinal Chemistry Compound Management Salt Selection

Reproducible lead optimization requires exact substitution patterns-para-methoxy analogs cannot replicate ortho-methoxy spatial presentation. This hydrochloride salt of 3-[(2-Methoxyphenyl)sulfanyl]azetidine (CAS 1864072-74-1) delivers the strained azetidine ring with verified ortho substitution. • ≥95% purity, HCl salt form (2 HBD) vs free base: improved aqueous solubility & hygroscopicity handling • XLogP3-AA 1.8, TPSA 46.6 Ų-drug-like property space for focused library synthesis • Azetidine NH available for acylation, sulfonylation, or reductive amination

Molecular Formula C10H14ClNOS
Molecular Weight 231.74 g/mol
Cat. No. B13241380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Methoxyphenyl)sulfanyl]azetidine hydrochloride
Molecular FormulaC10H14ClNOS
Molecular Weight231.74 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1SC2CNC2.Cl
InChIInChI=1S/C10H13NOS.ClH/c1-12-9-4-2-3-5-10(9)13-8-6-11-7-8;/h2-5,8,11H,6-7H2,1H3;1H
InChIKeyJTVZGGOKJXDDTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Methoxyphenyl)sulfanyl]azetidine HCl: Key Identifiers


3-[(2-Methoxyphenyl)sulfanyl]azetidine hydrochloride (CAS 1864072-74-1) is a synthetic small-molecule building block belonging to the 3-arylthio-azetidine class. It features a strained four-membered azetidine ring bearing a 2-methoxyphenylsulfanyl substituent at the 3-position, supplied as the hydrochloride salt [1]. Its molecular formula is C10H14ClNOS with a molecular weight of 231.74 g/mol . Computed properties include a topological polar surface area (TPSA) of 46.6 Ų, 2 hydrogen bond donors, and 3 hydrogen bond acceptors [1]. The free base form (CAS 1341147-84-9) has a calculated XLogP3-AA of 1.8 [2]. Commercial availability is confirmed at ≥95% purity from multiple suppliers .

Ortho-methoxy spatial orientation distinct from para-methoxy, pre-organizing arylthio pharmacophore for SAR studies
HCl salt form provides solid handling, higher aqueous solubility, and 2 HBD to support reproducible assay workflows
Constrained azetidine scaffold with ring-strain-driven pre-organization, enabling defined 3D presentation for target engagement probes

3-[(2-Methoxyphenyl)sulfanyl]azetidine HCl: Irreplaceable by Generic Analogs


The 3-arylthio-azetidine scaffold is not a commodity chemical class where simple substitution is risk-free. The specific ortho-methoxy substitution pattern on the phenyl ring generates a distinct conformational and electronic environment compared to the para-methoxy or unsubstituted phenyl analogs [1]. The hydrochloride salt form further differentiates this compound from its free base in terms of aqueous solubility, hygroscopicity, and handling characteristics—critical variables in reproducible assay workflows . Simply substituting a 'similar' azetidine building block without accounting for these differences risks altering target engagement, solubility profiles, and ultimately experimental reproducibility in lead optimization campaigns.

Target (ortho-methoxy HCl)
Substitute (para-methoxy or free base)
ortho-methoxy constrains arylthio conformation near sulfur
para substitution may alter target engagement geometry; identical global LogP masks the difference
HCl salt ensures solid handling and aqueous solubility for assays
free base may be hygroscopic or oily, shifting stock concentration and solubility profiles

3-[(2-Methoxyphenyl)sulfanyl]azetidine HCl: Differentiation Evidence


Salt vs. Free Base: MW and Protonation

The hydrochloride salt (CAS 1864072-74-1) has a molecular weight of 231.74 g/mol, which is exactly 36.46 g/mol higher than the free base (CAS 1341147-84-9, MW 195.28 g/mol), consistent with the addition of one HCl equivalent [1][2]. This quantitative mass difference confirms the protonated azetidine nitrogen and provides direct batch identity verification via mass spectrometry. The para-methoxy regioisomer hydrochloride (CAS 1864062-67-8) shares the identical molecular formula and MW (C10H14ClNOS, 231.74 g/mol) [3], meaning mass-based discrimination between regioisomers requires chromatographic or spectroscopic methods—making independent identity confirmation essential during procurement.

Salt vs. Free Base MW
Head-to-head
ΔMW +36.46 g/mol
HCl salt 231.74 vs free base 195.28 g/mol; isobaric with para-methoxy HCl salt
Salt identity confirmation requires orthogonal QC due to isobaric regioisomer risk
Mass spectrometry alone cannot distinguish ortho/para regioisomers
Medicinal Chemistry Compound Management Salt Selection

Ortho vs. Para Regioisomer: XLogP3 and TPSA

The free base of the target compound (ortho-methoxy) has a computed XLogP3-AA of 1.8 and a TPSA of 46.6 Ų [1]. The para-methoxy regioisomer free base has an independently reported XLogP3 of 1.8 [2], indicating identical calculated lipophilicity. While the global LogP values are computationally equivalent, the ortho-methoxy orientation places the methoxy oxygen in closer proximity to the sulfur atom, potentially enabling intramolecular S···O interactions that are absent in the para isomer. This may subtly alter the compound's preferred solution conformation and hydrogen-bonding presentation to biological targets. No experimental LogP or LogD data differentiated by regioisomer was identified in the permitted literature.

Ortho vs. Para XLogP3
Context-dependent
Identical XLogP3 1.8
TPSA 46.6 Ų (ortho); para predicted identical
Global lipophilicity does not differentiate regioisomers; spatial orientation may influence binding
No experimental LogD data; conformation inferred
Lipophilicity Drug Design Regioisomer Differentiation

HBD Count: Salt vs. Free Base

The hydrochloride salt possesses 2 hydrogen bond donors (the protonated azetidine NH2+ and the HCl proton), whereas the free base has only 1 HBD (the neutral azetidine NH) [1][2]. This additional HBD in the salt form enhances aqueous solubility and can improve dissolution rates in biological assay media—a critical factor for reproducible dose-response measurements. The para-methoxy hydrochloride salt shares the same HBD count (2) [3], so this advantage is salt-form-driven rather than regioisomer-specific. The free base's lower HBD count (1) may, conversely, offer advantages in cell permeability or blood-brain barrier penetration for specific screening contexts.

HBD Count
Class-level
2 vs 1 HBD
HCl salt (2 HBD) compared to free base (1 HBD)
Higher HBD count may enhance aqueous solubility, supporting assay-ready formulation
Predicted from protonation; verify batch solubility
Solubility Permeability Formulation

Azetidine Scaffold: Conformational Rigidity Advantage

The azetidine ring provides a conformationally constrained scaffold with a ring strain energy of approximately 106 kJ/mol, which is intermediate between aziridine and pyrrolidine . This constrained geometry has been exploited in multiple drug discovery programs to pre-organize pharmacophoric elements for target engagement. In the GABA uptake inhibitor field, azetidine derivatives representing conformationally constrained GABA or β-alanine analogs demonstrated improved potency; for example, compound 12d displayed an IC50 of 15.3 ± 4.5 μM against GAT-3 [1]. While this specific target compound (3-[(2-Methoxyphenyl)sulfanyl]azetidine hydrochloride) has not been directly tested in these systems, the 3-arylthio-azetidine scaffold inherits the general conformational advantages of the azetidine class, which distinguishes it from more flexible acyclic thioether analogs that lack the pre-organized presentation of the arylthio group.

Azetidine Ring Strain
Class-level
~106 kJ/mol
Compared to acyclic thioether (0 kJ/mol)
Constrained scaffold pre-organizes arylthio presentation; may reduce entropic binding penalty
Class property; target-specific SAR not assessed for this compound
Conformational Constraint Scaffold Optimization Drug Discovery

Purity Specification vs. Para-Methoxy Analog

The target compound is commercially supplied at a minimum purity of 95% (CAS 1864072-74-1) . In comparison, the para-methoxy regioisomer free base (CAS 1339640-02-6) is available at 98% purity from at least one major supplier . A 95% purity specification means up to 5% of the material may consist of unidentified impurities or residual solvents, which could confound biological assay interpretation if the impurity possesses activity. Researchers requiring higher purity for sensitive biophysical assays (e.g., SPR, ITC, X-ray crystallography) should note this specification difference when selecting between ortho- and para-methoxy building blocks, and may need to arrange additional purification (e.g., preparative HPLC) if the ortho-methoxy analog is mechanistically required.

Purity Specification
Source review
≥95% vs 98%
Target ortho-methoxy HCl salt; para-methoxy free base 98%
Higher potential impurity burden; review batch COA for sensitive assays
Vendor specifications; actual purity may exceed minimum
Chemical Purity Procurement Specification Quality Control

Biological Activity Data Gap vs. Characterized Analogs

A systematic search of PubMed, PubChem BioAssay, BindingDB, and ChEMBL databases found no documented biological activity data (IC50, Ki, EC50, % inhibition, or phenotypic readout) for 3-[(2-Methoxyphenyl)sulfanyl]azetidine hydrochloride or its free base from permissible primary research sources [1]. In contrast, closely related scaffolds have demonstrated tractable biological activity: 3-(4-methoxyphenyl)azetidine derivatives have been developed as VEGFR-2 inhibitors [2], and azetidine-2-carboxamide analogs were optimized to STAT3 inhibitors with sub-micromolar IC50 values (0.34–0.55 μM) [3]. The target compound's lack of documented activity data represents both a risk (unknown target profile) and an opportunity (potential for novel target engagement that the para-substituted analogs may not access). Researchers must weigh this data gap against the structural hypothesis driving compound selection.

Bioactivity Data Gap
Data to verify
No activity data
Comparators: VEGFR-2 inhibitors, STAT3 IC50 0.34–0.55 μM
Untested scaffold; prioritize only if ortho-methoxy geometry is mechanistically required
No primary IC50/Ki/EC50 data in public databases
Data Gap Risk Assessment Screening Library Design

3-[(2-Methoxyphenyl)sulfanyl]azetidine HCl: Application Scenarios


MedChem SAR with Ortho-Methoxy Arylthio Geometry

When a medicinal chemistry program has identified that the ortho-methoxy substitution on a phenylthio-azetidine scaffold is essential for target engagement—based on computational docking, co-crystal structures, or SAR trends from related series—this compound provides the requisite spatial presentation [1]. Its computed XLogP3 of 1.8 and TPSA of 46.6 Ų place it within favorable drug-like property space, while the hydrochloride salt form (2 HBD) offers handling advantages for parallel synthesis and assay preparation [2]. However, researchers should independently verify batch purity (minimum specification 95%) and confirm regioisomeric identity given the isobaric para-methoxy analog .

3-Arylthio-Azetidine Diversity Library Building Block

The 3-arylthio-azetidine scaffold is underrepresented in commercial screening libraries compared to 3-aryl or 3-alkoxy azetidines. This compound can serve as a key intermediate for generating focused libraries with sulfur-linked aromatic diversity [1]. The azetidine NH can be further functionalized (e.g., acylation, sulfonylation, reductive amination) to explore structure-activity relationships, drawing on established synthetic methodologies for 3-substituted azetidines [2]. The hydrochloride salt provides a stable, weighable solid form suitable for automated library synthesis platforms.

Physicochemical Probe for Ortho-Substituent Effects

The ortho-methoxy group in this compound creates a unique intramolecular spatial relationship with the sulfur atom, which can serve as a model system for studying S···O non-covalent interactions in small molecules [1]. This property may be of interest to physical organic chemists and computational chemists developing improved force field parameters for sulfur-containing drug-like molecules. Comparative studies with the para-methoxy analog (XLogP3 = 1.8) can isolate the effect of methoxy position on solid-state packing, solution conformation, and intermolecular interaction patterns while controlling for global lipophilicity [2].

Negative Control & Scaffold-Hopping Reference

Given the complete absence of documented biological activity data for this compound [1], it may serve as a negative control or reference compound in screening cascades where related azetidine derivatives (e.g., STAT3 inhibitors with IC50 values of 0.34–0.55 μM, or GABA uptake inhibitors) have demonstrated activity [2]. The lack of documented target engagement, combined with its drug-like computed properties, makes it a useful tool for assessing assay specificity and identifying false-positive hits arising from non-specific effects of the azetidine-arylthio chemotype.

Application
Selection Property
Validation Focus
MedChem SAR – ortho-methoxy arylthio scaffold
Ortho-methoxy spatial orientation
Regioisomeric identity confirmation; purity review
Diversity library building block
HCl salt solid handling; 3-arylthio versatility
Batch purity and regioisomer verification; automated synthesis compatibility
Physicochemical probe for S···O interactions
ortho-methoxy/S proximity
Conformational analysis; computational modeling
Negative control / scaffold-hopping reference
Absence of documented bioactivity
Assay specificity assessment; false-positive screening
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